2-Mercaptopyrimidine

Descripción general

Descripción

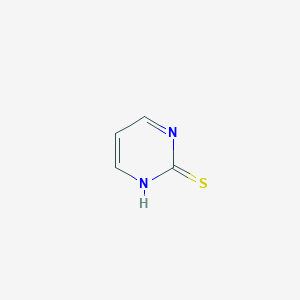

2-Mercaptopyrimidine (C₄H₄N₂S) is a sulfur-containing heterocyclic compound featuring a pyrimidine ring with a thiol (-SH) group at the 2-position. It exhibits tautomerism between thiol (C-SH) and thione (C=S) forms, influencing its reactivity and coordination chemistry . This compound is synthesized via condensation of thiourea with β-dicarbonyl precursors like 1,1,3,3-tetraethoxypropane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Mercaptopyrimidine can be synthesized through various methods. One common method involves the reaction of thiourea with 1,1,3,3-tetraethoxypropane in the presence of hydrochloric acid. The reaction mixture is boiled, and the product is precipitated, washed, and dried to obtain this compound hydrochloride. This intermediate is then treated with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea and 2-chloropyrimidine as starting materials. The reaction is typically carried out in an ethanol solution with aqueous ammonia, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Tautomeric Equilibrium and pH-Dependent Reactivity

2-Mercaptopyrimidine exists in thiol (SH) and thione (S−) forms, with the thione tautomer dominating in aqueous solutions . This equilibrium is pH-sensitive:

- Acidic conditions (pH < 3): Protonation stabilizes the thiol form.

- Neutral to alkaline conditions (pH 5–9): Thione form predominates, enabling coordination via sulfur and N(3) nitrogen .

Table 1: Tautomeric Behavior Under Different pH Conditions

| pH Range | Dominant Form | Key Interactions |

|---|---|---|

| <3 | Thiol (SH) | S–H bonding |

| 5–9 | Thione (S−) | S–M⁺ coordination |

Coordination Chemistry with Metal Ions

This compound acts as a bidentate ligand, binding metals through sulfur and nitrogen. Notable complexes include:

Transition Metal Complexes

- Pd(II) and Ag(I) complexes: Form stable structures with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine (Hdahmp), showing anticancer activity against Ehrlich ascites tumor cells .

- Hg(II) and Ce(IV): Exhibit strong binding (0.81% and 0.75% interaction efficiency at pH 1.0) .

Table 2: Metal Coordination Modes and Applications

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Pd(II) | S, N(3) | Anticancer | |

| Hg(II) | S, N(3) | Biosensors | |

| Ce(IV) | S, N(3) | Catalysis |

Oxidation and Disulfide Formation

The thiol group undergoes oxidation to form disulfides, a reaction exploited in analytical methods:

- Iodimetric titration: Reacts with iodine (I₂) in neutral/alkaline media to yield 2,2'-dipyrimidyl disulfide .

Reaction:

Nucleophilic Substitution Reactions

The exocyclic sulfur participates in alkylation and acylation:

- Alkylation: Forms S-alkyl derivatives (e.g., methyl or benzyl groups) .

- Acylation: Reacts with acyl chlorides to yield thioesters .

Example:

Cyclocondensation Reactions

This compound serves as a precursor in heterocyclic synthesis:

- Thiazolo[3,2-a]pyrimidines: Formed via reaction with α-haloketones .

- Triazolo[4,3-a]pyrimidines: Synthesized using hydrazine derivatives .

Table 3: Cyclocondensation Products

| Reactant | Product | Application |

|---|---|---|

| α-Bromoacetophenone | Thiazolopyrimidine | Antimicrobials |

| Hydrazine hydrate | Triazolopyrimidine | Anticancer agents |

Biological Activity Modulation

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthetic Versatility

2-Mercaptopyrimidine is instrumental in organic synthesis due to its ability to participate in various chemical reactions. The compound can undergo:

- Condensation Reactions : When reacted with suitable precursors like 2,4-diaminopyrimidine, it forms mercaptopyrimidine derivatives under acidic or basic conditions.

- Substitution Reactions : The thiol group can be introduced into pre-existing pyrimidine derivatives through nucleophilic substitution.

- Cyclization Strategies : Intramolecular cyclization allows for the formation of the pyrimidine ring system with thiol functionality .

Metal Coordination Chemistry

In coordination chemistry, 2-MCP serves as a chelating ligand. Its ability to coordinate with metal ions enhances catalytic activity and selectivity in various organic reactions, making it valuable in catalysis and materials development .

Biomedical Applications

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The thiol group scavenges free radicals, suggesting potential applications in antioxidant therapies.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Investigations into its cytotoxic effects reveal promising anti-proliferative activities against cancer cell lines, targeting specific pathways involved in tumorigenesis .

Case Study 1: Antiviral and Antibacterial Properties

A study highlighted the antiviral and antibacterial properties of 2-MCP, revealing its ability to inhibit tRNA synthesis. This property positions it as a candidate for developing therapeutic agents against viral infections .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of 2-MCP has shown its potential in modulating neurotransmitter systems, which may mitigate neurodegenerative processes. This opens avenues for further exploration in neuropharmacology .

Material Science

In material science, this compound is incorporated into polymers to enhance specific chemical properties such as adhesion and surface modification capabilities. Its role in developing advanced materials underscores its significance beyond traditional applications .

Challenges and Future Directions

Despite its promising applications, challenges remain regarding the biocompatibility and toxicity of 2-MCP. Ongoing research aims to optimize synthetic routes using green chemistry approaches to minimize environmental impact while ensuring safety for pharmaceutical applications . Future studies will likely focus on structure-activity relationships (SAR) to refine its pharmacological profiles.

Mecanismo De Acción

The mechanism of action of 2-mercaptopyrimidine involves its ability to form complexes with metal ions and interact with biological molecules. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparación Con Compuestos Similares

Antimicrobial Activity

2-Mercaptopyrimidine derivatives, particularly Schiff bases, exhibit broad-spectrum antimicrobial activity. For instance:

- Compound (3) and (4) (Schiff bases with bulky phenyl groups) showed potent inhibition of bacterial glucose-6-phosphate synthase, with IC₅₀ values lower than parent this compound .

- Pyrimidine-2-thione (tautomeric form) and its derivatives demonstrate bacteriostatic effects comparable to this compound but require substituents like amino or hydroxy groups for enhanced activity .

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Target Microbe | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Gram-positive bacteria | >100 | |

| Compound (3) | E. coli | 12.5 | |

| 4-Amino-2-thiopyrimidine | Candida albicans | 28.3 |

Antitumor Activity and Metal Complexes

This compound's metal complexes show enhanced cytotoxicity compared to free ligands:

- Pt(III)-2-Mercaptopyrimidine complex : Exhibited LC₅₀ values of 3.5 µM (HL-60 leukemia) and 5 µM (HeLa), surpassing cisplatin (150 µM) in efficacy .

- Ru(II) complexes : Demonstrated IC₅₀ values of 8–15 µM against MCF-7 breast cancer cells, attributed to DNA intercalation and ROS generation .

- Ag(I) and Pd(II) complexes: Showed moderate activity (IC₅₀: 20–40 µM) against oral carcinoma (KB cells) .

Table 2: Cytotoxicity of Metal Complexes

| Complex | Cancer Cell Line | LC₅₀ (µM) | Reference |

|---|---|---|---|

| Pt(III)-2-Mercaptopyrimidine | HL-60 | 3.5 | |

| Cisplatin | HL-60 | 150 | |

| Ru(II)-Compound (1) | MCF-7 | 8.2 |

Electronic and Reactivity Profiles

The HOMO-LUMO energy gaps and dipole moments influence chemical reactivity:

- This compound derivatives (1–4) : Energy gaps range from 1.432–8.531 eV, with compound (3) (2.918 eV) showing optimal stability for antimicrobial activity .

- Thione-thiol equilibrium : Polar solvents favor the thione form, altering coordination modes. For example, Pt(III) complexes bind via sulfur in the thiol form, while Ag(I) prefers nitrogen coordination .

Table 3: Electronic Properties of Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) | |

|---|---|---|---|---|---|

| (1) | -9.53 | -0.999 | 8.531 | 4.12 | |

| (3) | -0.815 | 0.612 | 2.918 | 3.78 |

Corrosion Inhibition

This compound derivatives act as corrosion inhibitors via adsorption on metal surfaces:

- This compound : 89% efficiency for copper in H₂SO₄, attributed to S and N heteroatoms forming protective layers .

- 4-Phenylpyrimidine (4-PPM) : 78% efficiency in HCl, less effective than this compound due to absence of thiol group .

Toxicity and Substitution Effects

- Unsubstituted this compound : Low cytotoxicity alone (LC₅₀ > 100 µM) but induces toxicity in metal complexes .

- 2-Thiouracil derivatives : Higher potency but associated with systemic toxicity in animal models .

- Amino-substituted analogs (e.g., 4-amino-2-mercaptopyrimidine): Improved therapeutic indices due to selective DNA binding .

Actividad Biológica

2-Mercaptopyrimidine (2-MCP) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to synthesize current knowledge regarding its pharmacological potential, including anticancer, antimicrobial, and neuroprotective properties. The findings are supported by various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a thiol (-SH) group at the 2-position. This unique structure contributes to its biological activity, particularly through mechanisms involving redox reactions and interactions with biological targets.

1. Anticancer Activity

2-MCP has shown promising anticancer properties in various studies:

- Mechanism of Action : It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have reported that derivatives of 2-MCP can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A study evaluated the anticancer efficacy of this compound derivatives against oral epidermoid human carcinoma (KB) cells, demonstrating significant growth inhibition . The compound was found to inhibit nucleic acid synthesis, which is critical for cancer cell proliferation.

- Quantitative Analysis : In vitro tests showed IC50 values ranging from 3.04 µM to 11.08 µM against various cancer lines, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-MCP Derivative | KB Cells | 11.08 | Apoptosis induction |

| 2-MCP | SW480 | 11.08 | Cell cycle arrest at G2/M phase |

| 2-MCP Derivative | EAC Cells | N/A | Inhibition of nucleic acid synthesis |

2. Antimicrobial Activity

2-MCP exhibits significant antimicrobial properties:

- Mechanism : The thiol group is believed to play a crucial role in disrupting microbial cell membranes and inhibiting essential enzymatic functions .

- Research Findings : Studies indicate that mercaptopyrimidines can inhibit the synthesis of tRNA in bacteria, thus affecting protein synthesis and leading to bacterial cell death .

3. Neuroprotective Effects

Recent research has explored the neuroprotective potential of 2-MCP:

- Mechanism : It is suggested that 2-MCP may mitigate oxidative stress through its antioxidant properties, scavenging free radicals effectively .

- Case Study : In models of neurodegenerative diseases, compounds derived from 2-MCP have shown potential in modulating neurotransmitter systems, offering a pathway for therapeutic applications in conditions like Alzheimer's disease.

Structure-Activity Relationships (SAR)

Ongoing research into the structure-activity relationships of 2-MCP derivatives aims to optimize their biological efficacy:

- Chemical Modifications : Systematic modifications have been made to enhance anticancer activity while reducing toxicity towards normal cells .

- Future Directions : There is a focus on developing eco-friendly synthetic routes for these compounds, enhancing their applicability in biomedical engineering and drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-mercaptopyrimidine, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via [3+3] or [4+2] heterocyclization reactions. For example, α,β-unsaturated ketones react with thiourea under acidic conditions to form this compound derivatives . Post-synthesis, purity is validated using elemental analysis (C, H, N, S), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography can confirm molecular structure .

Q. How is this compound applied in corrosion inhibition studies?

- Methodological Answer : In CO₂/H₂S corrosion systems, this compound acts as a chemisorption-based inhibitor. Weight loss experiments and electrochemical impedance spectroscopy (EIS) are used to measure corrosion rates. For instance, at 50 mg/L concentration, it reduced the corrosion rate of cold-rolled steel in HNO₃ from 0.6284 mm/a to 0.1145 mm/a (81.78% efficiency) . Surface morphology analysis via SEM/EDS confirms reduced pitting and uniform protective layer formation .

Q. What spectroscopic techniques are critical for characterizing this compound interactions with biomolecules?

- Methodological Answer : UV-Vis absorption and fluorescence quenching assays are employed to study interactions with DNA or human serum albumin (HSA). For Ru(II)/2-mercaptopyrimidine complexes, circular dichroism (CD) and cyclic voltammetry (CV) reveal DNA binding modes (e.g., groove binding vs. intercalation). Static quenching constants (e.g., ) quantify HSA interactions .

Advanced Research Questions

Q. How does tautomeric stability of this compound influence its adsorption behavior on metal surfaces?

- Methodological Answer : Density functional theory (DFT) and surface-enhanced Raman spectroscopy (SERS) show that this compound adsorbs on silver nanoparticles as a neutral thiol (C₄H₃N₂S−) rather than a thiolate. The Δν₈a-8b frequency separation (20 cm⁻¹) in SERS spectra confirms this tautomer. pH-dependent studies reveal adsorption strength variations due to protonation state changes at the S site .

Q. What experimental challenges arise when optimizing this compound for perovskite solar cell interfaces?

- Methodological Answer : In perovskite solar cells, this compound improves interfacial passivation by reducing defect states. Challenges include balancing concentration (e.g., 0.1–1.0 mM) to avoid excessive surface coverage, which impedes charge transport. Ultraviolet photoelectron spectroscopy (UPS) and time-resolved photoluminescence (TRPL) are used to quantify energy-level alignment and carrier lifetime improvements (e.g., from 120 ns to 280 ns) .

Q. How do contradictions in cytotoxicity data for this compound complexes arise across cell lines?

- Methodological Answer : Ru(II)/2-mercaptopyrimidine complexes show selective cytotoxicity toward MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 μM) but minimal toxicity in HaCat keratinocytes. Discrepancies stem from cell-specific uptake mechanisms and redox activity. Flow cytometry with Annexin V/PI staining differentiates apoptosis (60–70% in MDA-MB-231) from necrosis. Zebrafish embryo assays further validate biocompatibility (no toxicity at ≤50 μM) .

Q. What computational methods resolve the tautomeric equilibrium of this compound in aqueous environments?

- Methodological Answer : Monte Carlo simulations combined with Møller-Plesset perturbation theory (MP2/6-31+G**) predict that the thiol tautomer dominates in water (ΔG = −2.3 kcal/mol vs. thione). Solvent effects are modeled using the polarizable continuum model (PCM), while vibrational frequencies validate tautomer populations experimentally .

Q. Data Contradictions and Resolution

Q. Why do adsorption studies on this compound report conflicting binding modes on transition metals?

- Resolution : Discrepancies arise from pH-dependent adsorption and surface heterogeneity. For example, on silver, SERS identifies S-bound thiols at pH 4–11 , whereas electrochemical studies on mercury suggest HgSR complex formation via weak adsorption (ΔG°ads = −28 kJ/mol) . X-ray photoelectron spectroscopy (XPS) and DFT are recommended to reconcile site-specific binding.

Q. How do interfacial modifications with this compound affect adhesion strength in Cu/epoxy composites?

- Resolution : Peel tests show adhesion strength varies with surface treatment. This compound enhances adhesion (peel force = 4.2 N/cm) via S–Cu coordination but suffers from sulfur oxidation instability. Comparative XPS analysis of failed interfaces (C 1s and S 2p spectra) identifies oxidation byproducts (e.g., sulfites) as failure contributors .

Q. Interdisciplinary Applications

Q. Can this compound-functionalized nanomaterials enhance biosensing accuracy?

- Methodological Answer : Copper nanoclusters synthesized with this compound show red emission (λem = 620 nm) for creatinine detection in biofluids (LOD = 0.12 μM). Selectivity is achieved via hydrogen bonding with creatinine’s –NH₂ groups. Cross-validation with HPLC ensures accuracy (R² = 0.998) .

Propiedades

IUPAC Name |

1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCQSNAFLVXVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049220 | |

| Record name | Pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-85-7, 53745-18-9 | |

| Record name | 2-Mercaptopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053745189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidine-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72Z5M7P5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.